molecular formula C24H31N3O B1193841 2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

Cat. No.: B1193841
M. Wt: 377.5 g/mol
InChI Key: NBHMEDLJHJCMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of TG7-171 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. Industrial production methods focus on optimizing these conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

TG7-171 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TG7-171 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: It is used to investigate the role of EP2 receptors in cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications in treating conditions related to EP2 receptor activity, such as inflammation and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

TG7-171 exerts its effects by antagonizing the EP2 receptor, a subtype of the prostaglandin E2 receptor. This interaction inhibits the receptor’s activity, leading to downstream effects on cellular signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of inflammatory responses .

Comparison with Similar Compounds

TG7-171 is unique among EP2 receptor antagonists due to its specific binding affinity and selectivity. Similar compounds include:

    TG6-129: Another EP2 receptor antagonist with a different binding profile.

    TG8-201: A compound with similar activity but different pharmacokinetic properties.

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-N-[3-(2-methylindol-1-yl)propyl]acetamide

InChI

InChI=1S/C24H31N3O/c1-4-26(5-2)22-13-11-20(12-14-22)18-24(28)25-15-8-16-27-19(3)17-21-9-6-7-10-23(21)27/h6-7,9-14,17H,4-5,8,15-16,18H2,1-3H3,(H,25,28)

InChI Key

NBHMEDLJHJCMEZ-UHFFFAOYSA-N

SMILES

O=C(NCCCN1C(C)=CC2=C1C=CC=C2)CC3=CC=C(N(CC)CC)C=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(=O)NCCCN2C(=CC3=CC=CC=C32)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TG7-171;  TG7 171;  TG7171.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.